

Cys(Npys)-TAT (47-57) cytotoxicity and dose optimization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cys(Npys)-TAT (47-57)

Cat. No.: B15566815

[Get Quote](#)

Cys(Npys)-TAT(47-57) Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxicity and dose optimization of the cell-penetrating peptide Cys(Npys)-TAT(47-57).

Frequently Asked Questions (FAQs)

Q1: What is Cys(Npys)-TAT(47-57) and what is its primary application?

A1: Cys(Npys)-TAT(47-57) is a modified version of the TAT(47-57) peptide, derived from the HIV-1 trans-activator of transcription protein.[1][2] The addition of a Cysteine residue with a 3-nitro-2-pyridinesulfonyl (Npys) group allows for the efficient conjugation of various cargo molecules, such as small drugs, proteins, or nucleic acids, facilitating their delivery into cells.[2][3] Its primary application is as a cell-penetrating peptide (CPP) for intracellular drug delivery.

Q2: How does Cys(Npys)-TAT(47-57) enter cells?

A2: The cellular uptake of TAT peptides, including Cys(Npys)-TAT(47-57), is understood to occur through a combination of mechanisms. These include direct translocation across the plasma membrane and energy-dependent pathways like endocytosis.[4] The highly cationic nature of the peptide, rich in arginine and lysine residues, facilitates interaction with the negatively charged cell membrane, initiating uptake.

Q3: Is Cys(Npys)-TAT(47-57) cytotoxic?

A3: Generally, TAT peptides are considered to have low cytotoxicity.[4] However, cytotoxicity can be dose-dependent and may also be influenced by the nature of the conjugated cargo.[5] It is crucial to determine the optimal, non-toxic concentration for each cell line and experimental setup.

Q4: How can I optimize the dose of Cys(Npys)-TAT(47-57) for my experiments?

A4: Dose optimization is a critical step to ensure efficient cargo delivery with minimal impact on cell viability. We recommend performing a dose-response experiment using a cell viability assay, such as the MTT or MTS assay, to determine the concentration of Cys(Npys)-TAT(47-57) that results in the highest cellular uptake of your cargo with the lowest level of cytotoxicity.

Q5: What are some common troubleshooting tips for working with Cys(Npys)-TAT(47-57)?

A5:

- Low cargo delivery efficiency:
 - Confirm the successful conjugation of your cargo to the peptide.
 - Optimize the incubation time and peptide concentration.
 - Ensure the peptide solution is properly prepared and not degraded.
- High cytotoxicity:
 - Reduce the concentration of the peptide-cargo conjugate.
 - Decrease the incubation time.
 - Perform a thorough cytotoxicity assessment of the peptide alone and the conjugate.
- Peptide aggregation:
 - Prepare fresh solutions before each experiment.

- Consider using a different buffer or adjusting the pH for solubilization.

Troubleshooting Guides

Poor Cell Viability After Treatment

Potential Cause	Recommended Solution
Peptide concentration is too high.	Perform a dose-response curve to determine the optimal non-toxic concentration. Refer to the Hypothetical Cytotoxicity Data section for representative values.
The conjugated cargo is inherently toxic.	Test the cytotoxicity of the cargo molecule alone.
Extended incubation time.	Optimize the incubation time; shorter durations may be sufficient for uptake with less toxicity.
Contamination of peptide stock solution.	Ensure sterile handling and storage of the peptide. Prepare fresh solutions for each experiment.

Inefficient Cargo Delivery

Potential Cause	Recommended Solution
Suboptimal peptide concentration.	Increase the peptide concentration in a step-wise manner, while monitoring for cytotoxicity.
Inefficient conjugation of cargo.	Verify the conjugation efficiency using appropriate analytical techniques (e.g., HPLC, mass spectrometry).
Short incubation time.	Increase the incubation time to allow for sufficient cellular uptake.
Cell type is resistant to TAT-mediated delivery.	While TAT peptides are broadly effective, uptake efficiency can vary between cell lines. Consider testing alternative CPPs if necessary.

Quantitative Data

The following tables present hypothetical cytotoxicity data for Cys(Npys)-TAT(47-57) in common cell lines. Note: This data is for illustrative purposes only. Researchers must determine the specific cytotoxicity profile for their experimental conditions.

Table 1: Hypothetical IC50 Values of Cys(Npys)-TAT(47-57)

Cell Line	Hypothetical IC50 (μM)
HeLa (Human cervical cancer)	> 100
A549 (Human lung carcinoma)	> 100
HEK293 (Human embryonic kidney)	> 100

Table 2: Hypothetical Dose-Dependent Cell Viability (MTT Assay after 24h incubation)

Concentration (μM)	HeLa (% Viability)	A549 (% Viability)	HEK293 (% Viability)
0 (Control)	100	100	100
10	98	99	97
25	95	96	94
50	92	93	90
100	88	89	85

Experimental Protocols

Protocol for Determining Cytotoxicity using MTT Assay

This protocol outlines the steps to assess the cytotoxicity of Cys(Npys)-TAT(47-57) using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Peptide Preparation and Treatment:
 - Prepare a stock solution of Cys(Npys)-TAT(47-57) in sterile, nuclease-free water or an appropriate buffer.
 - Prepare serial dilutions of the peptide in serum-free culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 μ M).
 - Carefully remove the culture medium from the wells and replace it with 100 μ L of the medium containing the different peptide concentrations. Include wells with medium alone (no cells) as a blank and wells with untreated cells as a negative control.
- Incubation:
 - Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
- MTT Addition:
 - Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
 - Add 10 μ L of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
 - Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization:
 - Carefully remove the medium containing MTT from each well.
 - Add 100 μ L of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

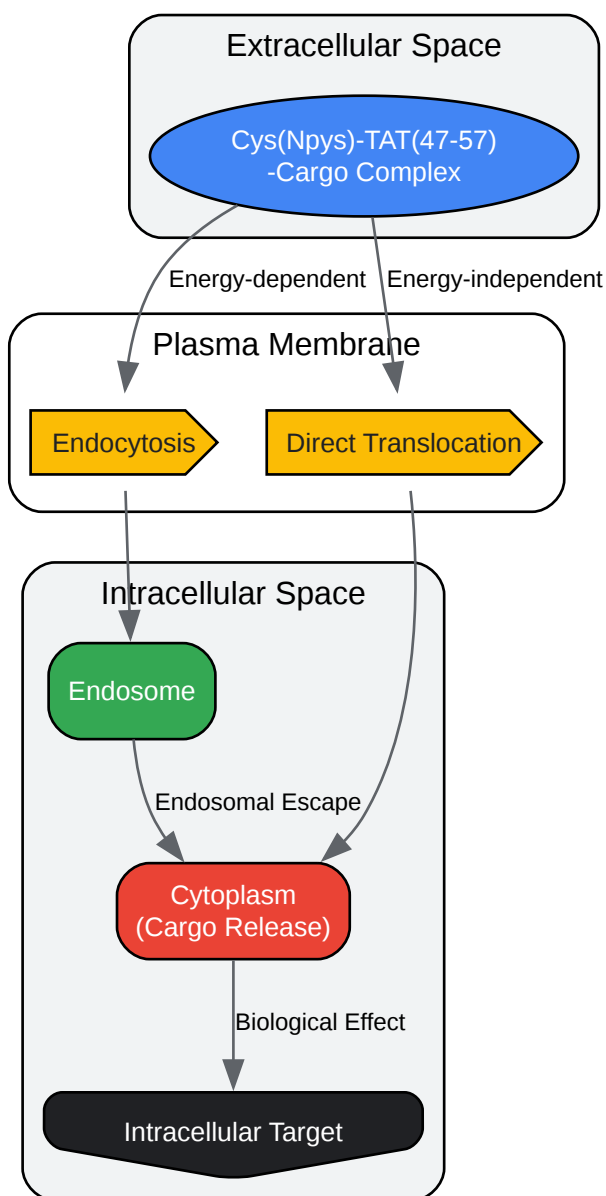
- Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
- Absorbance Measurement:
 - Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
- Data Analysis:
 - Subtract the absorbance of the blank (medium only) from all readings.
 - Calculate the percentage of cell viability for each treatment group relative to the untreated control cells using the following formula:
 - % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

Visualizations



[Click to download full resolution via product page](#)

Workflow for MTT Cytotoxicity Assay.



[Click to download full resolution via product page](#)

Cellular uptake of Cys(Npys)-TAT(47-57).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Cys(Npys)-TAT (47-57) - 1 mg [anaspec.com]
- 3. Cys(Npys)-TAT (47-57), FAM-labeled - 1 mg [eurogentec.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cys(Npys)-TAT (47-57) cytotoxicity and dose optimization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566815#cys-npys-tat-47-57-cytotoxicity-and-dose-optimization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com